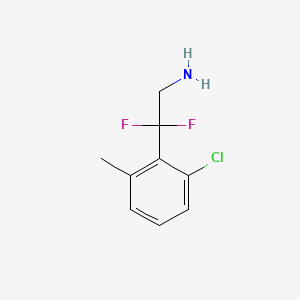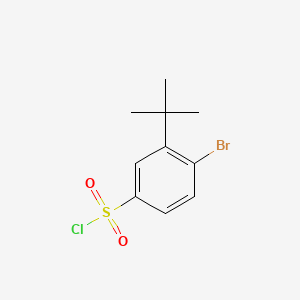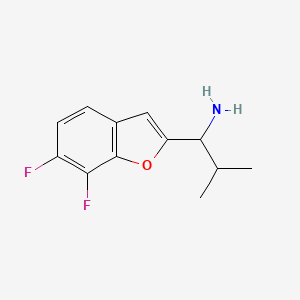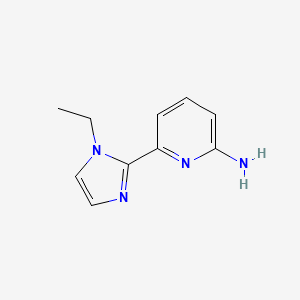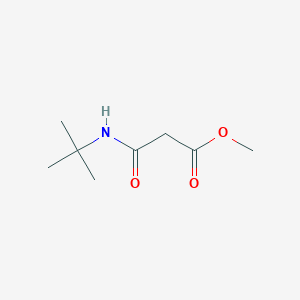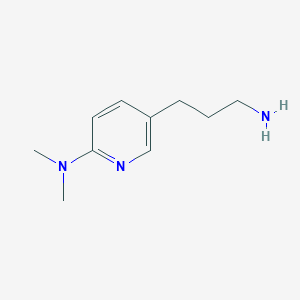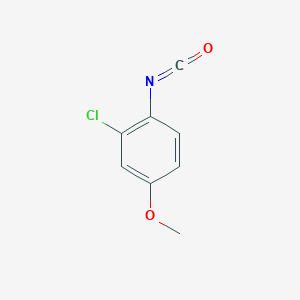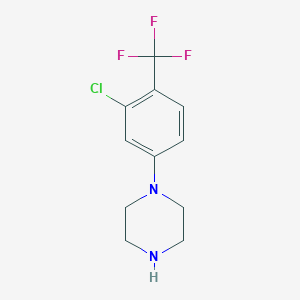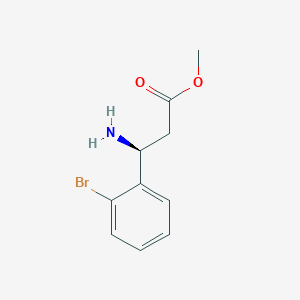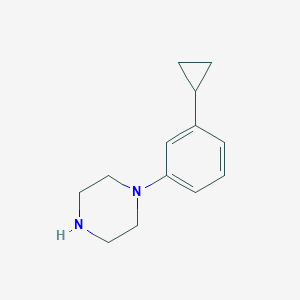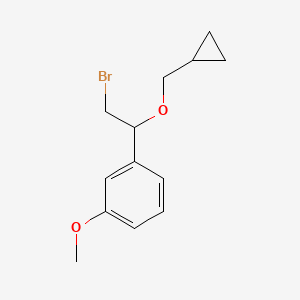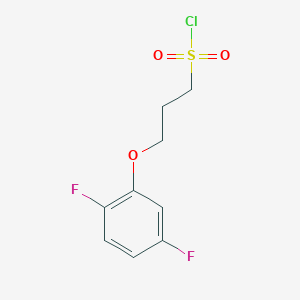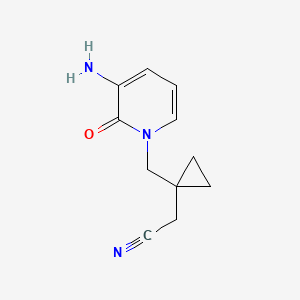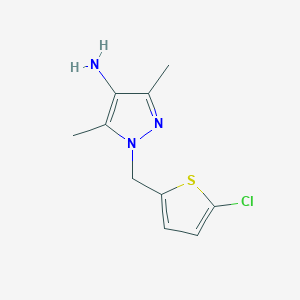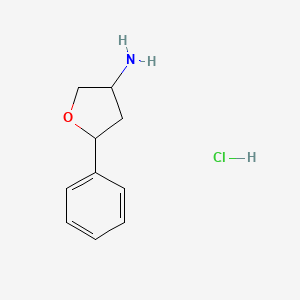
5-Phenyloxolan-3-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyloxolan-3-aminehydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is also known by its IUPAC name, 5-phenyltetrahydrofuran-3-amine hydrochloride . This compound is characterized by the presence of a phenyl group attached to an oxolane ring, which is further substituted with an amine group and a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyloxolan-3-aminehydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .
化学反应分析
Types of Reactions
5-Phenyloxolan-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted amine derivatives.
科学研究应用
5-Phenyloxolan-3-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
作用机制
The mechanism of action of 5-phenyloxolan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which can be exploited for therapeutic purposes .
相似化合物的比较
Similar Compounds
- 5-Phenyloxolan-2-aminehydrochloride
- 5-Phenyloxolan-4-aminehydrochloride
- 5-Phenyloxolan-3-carboxylic acid
- 5-Phenyloxolan-3-methanol
Uniqueness
5-Phenyloxolan-3-aminehydrochloride is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
5-phenyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |
InChI 键 |
DLSGQEBTCMHHFH-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC1C2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


